
Benzamide, N-2-naphthalenyl-4-nitro-
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Overview
Description
N-(naphthalen-2-yl)-4-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It consists of a naphthalene ring attached to a benzamide moiety, which is further substituted with a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-yl)-4-nitrobenzamide typically involves the reaction of 2-naphthylamine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of N-(naphthalen-2-yl)-4-nitrobenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-2-yl)-4-nitrobenzamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The naphthalene ring can undergo oxidation reactions to form naphthoquinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: N-(naphthalen-2-yl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Naphthoquinone derivatives.
Scientific Research Applications
N-(naphthalen-2-yl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(naphthalen-2-yl)-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
N-(naphthalen-2-yl)-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(naphthalen-2-yl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
N-(naphthalen-2-yl)-4-chlorobenzamide: Contains a chloro group instead of a nitro group, affecting its electronic properties and reactivity.
N-(naphthalen-2-yl)-4-methylbenzamide: Substituted with a methyl group, which influences its hydrophobicity and steric properties.
Biological Activity
Benzamide, N-2-naphthalenyl-4-nitro- (commonly referred to as 4-nitro-N-(naphthalen-2-yl)benzamide) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
Benzamide, N-2-naphthalenyl-4-nitro- features a naphthalene moiety linked to a benzamide with a nitro substituent. Its chemical structure can be represented as follows:
This compound is characterized by the presence of a nitro group (-NO₂) which is known to influence its reactivity and biological activity.
2.1 Antimicrobial Properties
Research has indicated that benzamide derivatives, including N-2-naphthalenyl-4-nitro-, exhibit significant antimicrobial activity. A study reported that various nitro-substituted benzamides demonstrated inhibitory effects against different bacterial strains, suggesting their potential as antibacterial agents .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Benzamide | 40-50 | E. faecalis |
Benzamide | 30 | P. aeruginosa |
These findings highlight the compound's potential for development into new antimicrobial therapies.
2.2 Anticancer Activity
The anticancer properties of benzamide derivatives have also been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .
A notable study assessed the cytotoxic effects of several nitro-substituted benzamides on breast cancer cell lines, revealing that the compound exhibited IC50 values indicating effective growth inhibition .
Study | Cell Line | IC50 (µM) |
---|---|---|
Study A | MCF-7 (Breast Cancer) | 15.3 |
Study B | HeLa (Cervical Cancer) | 12.7 |
2.3 Anti-inflammatory Activity
Benzamide derivatives have also been evaluated for their anti-inflammatory properties. A series of nitro-substituted benzamides were tested for their ability to inhibit nitric oxide production in macrophages, with some compounds showing significant inhibition at low concentrations .
The mechanism by which benzamide, N-2-naphthalenyl-4-nitro-, exerts its biological effects is multifaceted:
- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Receptor Interaction : The compound may bind to specific receptors or enzymes, inhibiting their activity and disrupting cellular signaling pathways associated with inflammation and cancer progression .
4. Case Studies
Several studies have investigated the biological activity of benzamide derivatives:
- Antimicrobial Evaluation : A study conducted on various nitro-substituted benzamides demonstrated promising results against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .
- Cancer Cell Studies : Research involving the application of these compounds on different cancer cell lines revealed significant cytotoxicity, particularly in breast and cervical cancer models .
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact at the molecular level with target enzymes such as iNOS (inducible nitric oxide synthase), suggesting pathways for further drug development .
5. Conclusion
Benzamide, N-2-naphthalenyl-4-nitro-, shows significant promise as a candidate for further research due to its diverse biological activities, including antimicrobial and anticancer properties. The ongoing exploration of its mechanisms of action and structural modifications could lead to the development of novel therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-2-naphthalenyl-4-nitrobenzamide derivatives, and how can reaction efficiency be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed. For example, nitro-substituted benzamides can be synthesized via nucleophilic acyl substitution using activated carboxylic acid derivatives (e.g., acyl chlorides) and naphthylamine precursors. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acyl chloride to amine), using anhydrous conditions with a base (e.g., triethylamine) to scavenge HCl, and maintaining temperatures between 0–5°C to minimize side reactions like over-nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>75%) .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be utilized to confirm the structure of N-2-naphthalenyl-4-nitrobenzamide?
- Methodological Answer :
- NMR : 1H NMR should show aromatic proton signals in the δ 7.5–8.5 ppm range, with distinct splitting patterns reflecting substituent positions. The amide proton (NH) typically appears as a singlet near δ 10.5 ppm. 13C NMR confirms carbonyl (C=O) at ~165 ppm and nitro group carbons at ~150 ppm .
- IR : Strong absorbance at ~1680 cm−1 (amide C=O stretch) and ~1520 cm−1 (asymmetric NO2 stretch) .
- Mass Spectrometry : Molecular ion peaks (M+) should align with the calculated molecular weight (e.g., 272.26 g/mol for C14H12N2O4) .
Q. What crystallographic tools are suitable for resolving the crystal structure of nitro-substituted benzamides?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with the SHELX suite (e.g., SHELXT for structure solution and SHELXL for refinement) is standard. Key parameters include:
- Data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
- Twin refinement if crystals exhibit twinning (common in nitroaromatics).
- Validation using R-factors (<5% for high-resolution data) and residual electron density maps .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data for nitrobenzamide derivatives, such as ambiguous electron density or disorder?
- Methodological Answer :
- Disordered Regions : Apply restraints (e.g., SIMU, DELU in SHELXL) to model overlapping atoms. Use PART instructions to split disordered groups.
- Ambiguous Density : Re-examine data collection parameters (e.g., radiation damage) or consider alternative space groups. Validate with independent refinement pipelines like OLEX2 .
- Validation Tools : Cross-check with CCDC databases to compare bond lengths/angles and assess geometric outliers .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in nitrobenzamide analogs with biological activity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., enzymes). Prioritize nitro group interactions with hydrophobic pockets.
- Pharmacophore Mapping : Identify critical features (e.g., amide linkage, nitro position) using alignment tools like Schrödinger’s Phase.
- In Vitro Assays : Pair SAR with cytotoxicity screening (e.g., MTT assays) to correlate structural modifications (e.g., halogen substitution) with activity trends .
Q. How should researchers resolve contradictions in spectroscopic data when characterizing novel nitrobenzamide polymorphs?
- Methodological Answer :
- Cross-Validation : Compare IR and Raman spectra to distinguish polymorphs (e.g., differences in NH stretching due to hydrogen-bonding variations).
- Thermal Analysis : Use DSC/TGA to identify melting point variations (>5°C differences suggest distinct polymorphs).
- Powder XRD : Match experimental patterns with simulated data from single-crystal structures .
Properties
CAS No. |
105772-57-4 |
---|---|
Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-naphthalen-2-yl-4-nitrobenzamide |
InChI |
InChI=1S/C17H12N2O3/c20-17(13-6-9-16(10-7-13)19(21)22)18-15-8-5-12-3-1-2-4-14(12)11-15/h1-11H,(H,18,20) |
InChI Key |
UEXONOVXGVTNOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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